Acetylacetonatobis(ethylene)rhodium(I)
Overview
Description
Synthesis Analysis
The synthesis of acetylacetonatobis(ethylene)rhodium(I) complexes typically involves the reaction of rhodium precursors with ethylene and acetylacetonate ligands. For instance, complexes can be formed by displacement reactions where ethylene replaces other ligands bound to rhodium, such as in the transformation from [(C2H4)2RhCl]2 to [(C2H4)2Rh(acac)] (Nelson, Sloan, & Drew, 1973).
Molecular Structure Analysis
The molecular structure of acetylacetonatobis(ethylene)rhodium(I) has been elucidated through various spectroscopic and crystallographic techniques. These studies reveal that the rhodium center typically adopts a square planar geometry with the ligands coordinating in a manner that reflects their electronic and steric properties. For example, Herberhold, Kreiter, and Wiedersatz (1976) describe the temperature-dependent 1H NMR spectra indicating the intramolecular movements and the stereochemistry within the complex (Herberhold, Kreiter, & Wiedersatz, 1976).
Chemical Reactions and Properties
Acetylacetonatobis(ethylene)rhodium(I) engages in a variety of chemical reactions, reflecting its dynamic chemical properties. These include ligand exchange processes and catalytic reactions where the rhodium center plays a critical role. The studies by Parker (1982) discuss the dynamics and solution equilibria of rhodium acetylacetonate complexes with monosubstituted olefins, highlighting the complex's reactive nature and versatility (Parker, 1982).
Physical Properties Analysis
The physical properties of acetylacetonatobis(ethylene)rhodium(I), such as melting point, solubility, and spectral characteristics, are crucial for understanding its behavior in different environments. These properties are largely influenced by the metal-ligand interactions within the complex. Although specific studies focusing on the physical properties of this exact compound might be limited, general principles from transition metal chemistry apply, indicating solubility in organic solvents and stability under certain conditions.
Chemical Properties Analysis
The chemical properties of acetylacetonatobis(ethylene)rhodium(I), including reactivity, stability, and catalytic activity, are significant for its applications in organic synthesis and industrial processes. The compound exhibits typical characteristics of square planar rhodium(I) complexes, such as reactivity towards small molecules and ability to catalyze various chemical transformations. The work by Hong, Mise, and Yamazaki (1987) on rhodium carbonyl-catalyzed reactions illustrates the type of chemical behavior and catalytic potential associated with rhodium complexes (Hong, Mise, & Yamazaki, 1987).
Scientific Research Applications
Synthesis and Structure:
- Rhodium(I) complexes, including those with acetylacetonato, have been synthesized and characterized, showing diverse coordination modes and temperature-dependent rotations of co-ordinated dienes (Nelson, Sloan, & Drew, 1973) (Nelson, Sloan, & Drew, 1973).
Catalytic Applications:
- Acetylacetonatobis(ethylene)rhodium(I) is a catalyst for forming C–C bonds and is involved in hydrogermylation, hydrosilylation, and oxidation reactions (Tranmer & Tam, 2003) (Tranmer & Tam, 2003).
- It has been used in isostructural, zeolite-supported complexes for the conversion of ethylene, exhibiting catalytic activity and selectivity influenced by ligand modification (Martínez-Macias, Serna, & Gates, 2015) (Martínez-Macias, Serna, & Gates, 2015).
Ligand Dynamics:
- Studies on ligand movements in transition metal complexes, including acetylacetonatobis(ethylene)rhodium(I), reveal the barriers of olefin rotation and interactions of ligands in the complex (Herberhold, Kreiter, & Wiedersatz, 1976) (Herberhold, Kreiter, & Wiedersatz, 1976).
Rhodium-Catalyzed Reactions:
- Acetylacetonatobis(ethylene)rhodium(I) has been explored for oxidative arylation of ethylene with benzene to produce styrene, demonstrating the role of Rh-mediated CH bond activation processes (Matsumoto, Periana, Taube, & Yoshida, 2002) (Matsumoto, Periana, Taube, & Yoshida, 2002).
Supported Complexes:
- Studies on mononuclear rhodium complexes with reactive olefin ligands supported on MgO powder have provided insights into their synthesis, characterization, and reactivity, indicating their potential as analogues of molecular catalysts (Bhirud, Ehresmann, Kletnieks, Haw, & Gates, 2006) (Bhirud, Ehresmann, Kletnieks, Haw, & Gates, 2006).
Safety And Hazards
properties
IUPAC Name |
ethene;(Z)-4-hydroxypent-3-en-2-one;rhodium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/b4-3-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQSOHSPTULSFS-FGSKAQBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C=C.C=C.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylacetonatobis(ethylene)rhodium(I) | |
CAS RN |
12082-47-2 | |
Record name | Bis(η2-ethylene)(pentane-2,4-dionato-O,O')rhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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